ZL0454
Description
Properties
CAS No. |
2229042-77-5 |
|---|---|
Molecular Formula |
C18H22N4O3S |
Molecular Weight |
374.46 |
IUPAC Name |
(E)-4-((2-Amino-4-hydroxy-5-methylphenyl)diazenyl)-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3/b21-20+ |
InChI Key |
IRKMSULWLDLTIK-QZQOTICOSA-N |
SMILES |
O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C=C2N)C=C1)(NC3CCCC3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZL-0454; ZL 0454; ZL0454 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZL0454 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of ZL0454 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ZL0454 undergoes various chemical reactions, including:
Oxidation: ZL0454 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ZL0454.
Substitution: ZL0454 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the ZL0454 molecule .
Scientific Research Applications
ZL0454 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic mechanisms .
Mechanism of Action
ZL0454 exerts its effects by selectively inhibiting the bromodomains of BRD4. This inhibition prevents BRD4 from binding to acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and altering gene expression. The molecular targets of ZL0454 include the first and second bromodomains of BRD4, with IC50 values of 49 nM and 32 nM, respectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Selectivity and Binding Affinity
ZL0454 is distinguished by its exceptional selectivity for BRD4 over other BET proteins. Key comparisons include:
ZL0454 and ZL0420 exhibit 30–120-fold higher selectivity for BRD4 over BRD2, BRD3, and BRDT compared to pan-BET inhibitors like JQ1 . This specificity minimizes off-target effects on other BET proteins, which are critical for avoiding toxicity in long-term treatments .
Structural and Functional Differences
- ZL0454 vs. ZL0590: ZL0590, a derivative of ZL0454, replaces the N=N group with a urea moiety, improving water solubility and binding to an allosteric site on BRD4 BD1 (IC50: 90 nM) .
- ZL0454 vs. JQ1: JQ1, a thienotriazolodiazepine, non-selectively inhibits all BET proteins and induces apoptosis in cancer cells but lacks ZL0454’s specificity for innate inflammation pathways .
Efficacy in Disease Models
- Airway Inflammation : In TLR3-driven airway remodeling, ZL0454 and ZL0420 outperform JQ1 and RVX208, reducing fibrosis and airway hyperresponsiveness at equivalent doses . ZL0454 specifically blocks BRD4-RelA complex formation, suppressing TGF-β-mediated mesenchymal transition .
Pharmacokinetic Limitations
In contrast, JQ1 and RVX208 exhibit better pharmacokinetic profiles but lack target specificity .
Key Research Findings
- Spliceosome Regulation : ZL0454 uniquely disrupts BRD4-spliceosome interactions, altering alternative splicing of innate immune genes (e.g., IFN-γ) during viral infection .
- Therapeutic Potential: In mouse models of COPD, ZL0454 derivatives (ZL0516, ZL0590) reduce acute inflammation and fibrosis without detectable toxicity, highlighting the importance of BRD4 selectivity .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when studying ZL0454's mechanism of action in vitro?
- Methodological Answer : Use physiologically relevant cell models (e.g., human small airway epithelial cells, hSAECs) to mimic in vivo conditions . Validate BRD4 inhibition via competitive binding assays (e.g., TR-FRET) and confirm selectivity over other bromodomains (BRD2, BRD3) . Include controls for off-target effects (e.g., siRNA knockdown of BRD4) and measure downstream outcomes like protein abundance (e.g., IFRD1, ATP11A) with orthogonal methods (Western blot, proteomics) . Ensure dose-response curves (e.g., 10 µM ZL0454 in hSAECs) align with published IC50 values (BD1: 49 nM; BD2: 32 nM) .
Q. How can researchers validate ZL0454's specificity in modulating BRD4-dependent pathways?
- Methodological Answer : Combine pharmacological inhibition (ZL0454) with genetic approaches (BRD4 siRNA) to confirm target engagement . Use proteomic profiling to identify BRD4-dependent proteins (e.g., IFRD1, ATP11A) and assess translational vs. transcriptional regulation via RNA-seq paired with protein quantification . Cross-validate findings with structurally distinct BRD4 inhibitors (e.g., JQ1) to rule out compound-specific artifacts .
Advanced Research Questions
Q. How should researchers resolve contradictions between transcriptional and proteomic data in ZL0454-treated cells?
- Methodological Answer : When RNA and protein levels diverge (e.g., ATP11A RNA decreases 2-fold but protein increases 75% under ZL0454 + RSV), investigate post-translational mechanisms (e.g., protein stability, phosphorylation) . Perform pulse-chase assays or cycloheximide treatment to measure protein half-life. Integrate phosphoproteomics or ubiquitination assays to identify regulatory modifications. Use Bayesian statistical models to weigh conflicting datasets against biological context .
Q. What strategies optimize multi-omics integration to study ZL0454's role in alternative splicing and inflammation?
- Methodological Answer : Combine RNA-seq (splice variant analysis) with proteomics to link splicing events to functional protein changes (e.g., RSV-induced inflammation) . Apply bioinformatics tools like rMATS for splicing quantification and STRING for protein network analysis. Validate findings using targeted qPCR (e.g., ATP11A isoforms) and functional assays (e.g., cytokine ELISAs) .
Q. How can researchers address low reproducibility in BRD4 inhibition studies using ZL0454?
- Methodological Answer : Standardize cell culture conditions (e.g., hSAECs passage number, media lot) and ZL0454 handling (DMSO concentration ≤0.1%) . Pre-screen batches for activity via TR-FRET. Use longitudinal experimental designs with internal replicates and blinded data analysis to minimize bias. Publish raw proteomic/RNA-seq data in repositories like PRIDE or GEO .
Data Contradiction Analysis
Q. How do researchers reconcile ZL0454's non-toxic profile in vitro with potential in vivo toxicity?
- Methodological Answer : Conduct comparative metabolomic studies to identify tissue-specific metabolite interactions. Use organoid models or murine assays to bridge in vitro-in vivo gaps. Monitor in vivo pharmacokinetics (e.g., plasma half-life, tissue distribution) and employ toxicity biomarkers (e.g., ALT/AST for liver damage) .
Tables of Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
